Bermoprofen is synthesized from various chemical precursors, typically involving complex organic reactions. It is classified as a non-selective inhibitor of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain responses. The chemical structure of Bermoprofen can be denoted by its CAS number 78499-27-1, indicating its unique identity in chemical databases .
The synthesis of Bermoprofen involves several key steps that can be categorized into classical organic synthesis methods. A common approach includes:
For example, a typical synthesis pathway might involve the reaction of substituted phenols with acyl chlorides to form ketones, which are then subjected to further transformations to yield Bermoprofen .
The molecular structure of Bermoprofen is characterized by its propionic acid backbone, which contributes to its pharmacological activity. The specific structural formula can be represented as follows:
The compound features a chiral center, leading to potential stereoisomerism that can influence its biological activity. X-ray crystallography or NMR spectroscopy may be used to elucidate the three-dimensional conformation of the molecule .
Bermoprofen undergoes various chemical reactions that are significant for its pharmacological activity:
These reactions are critical for both its therapeutic efficacy and safety profile .
Bermoprofen's mechanism of action primarily involves:
This dual inhibition contributes to its effectiveness in managing conditions such as arthritis, dysmenorrhea, and other inflammatory disorders .
Bermoprofen exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate routes of administration .
Bermoprofen is utilized in various scientific applications:
In clinical settings, it has been particularly effective for patients requiring long-term management of chronic pain conditions due to its balanced efficacy and safety profile .
Bermoprofen emerged during the intensive NSAID development era of the late 20th century, first synthesized in the early 1980s as part of efforts to create anti-inflammatory agents with improved therapeutic profiles. Its molecular architecture, (±)-10,11-dihydro-α,8-dimethyl-11-oxodibenz[b,f]oxepin-2-acetic acid, established it as a structurally novel compound within the acidic NSAID class [2]. Japanese pharmaceutical research played a pivotal role in its early development, with significant investigations conducted into its metabolic pathways and initial pharmacological characterization [1].
Table 1: Key Milestones in Bermoprofen Development
Timeline | Development Phase | Significance |
---|---|---|
Early 1980s | Initial Synthesis | Creation of novel dibenzoxepin acetic acid derivative |
1988 | Metabolic Pathway Elucidation | Identification of active metabolites influencing pharmacological profile [2] |
1991 | Formulation Innovation | Development of controlled-release granules to extend duration of action [2] |
Post-2000 | Clinical Discontinuation | Withdrawn from development pipeline despite promising pharmacological properties |
The discontinuation of Bermoprofen's clinical development prior to achieving widespread therapeutic use positions it primarily as a research tool rather than a clinical agent [1]. This outcome reflects the complex challenges inherent in NSAID development, where promising preclinical profiles often encounter clinical obstacles related to safety profiles or commercial considerations. Nevertheless, Bermoprofen's distinctive structural features and documented pharmacological effects continue to offer valuable insights into NSAID design principles.
Bermoprofen exhibits a multifaceted pharmacological profile characterized by potent analgesic, antipyretic, and anti-inflammatory activities mediated primarily through COX enzyme inhibition. Research demonstrated its efficacy across multiple experimental models, establishing its significance in NSAID pharmacology.
Preclinical studies established Bermoprofen's effectiveness in standardized pain models through oral administration. Its mechanism involves reversible inhibition of both COX-1 and COX-2 isozymes, thereby reducing prostaglandin synthesis central to inflammatory signaling and pain perception [1] [5]. Unlike selective COX-2 inhibitors that emerged later, Bermoprofen's non-selective inhibition profile placed it within the traditional NSAID category alongside indomethacin and ibuprofen, though with distinctive potency characteristics.
Bermoprofen demonstrated exceptional potency in fever reduction models, particularly lipopolysaccharide (LPS)-induced pyrexia. Rabbit studies revealed significant dose-dependent antipyretic effects at remarkably low doses (0.04-0.1 mg/kg orally), with higher doses (0.4 mg/kg) normalizing temperature within experimental timeframes [5]. This potency profile suggested potentially favorable therapeutic indices compared to contemporaneous NSAIDs, though clinical translation remained unrealized.
Recognizing Bermoprofen's short biological half-life as a limitation, researchers developed innovative formulation approaches to prolong therapeutic effects while minimizing adverse events. Controlled-release granules (RRGs) with ethylcellulose-hydroxypropylmethylcellulose coatings (1.5-4%) demonstrated significantly altered pharmacokinetics in rat models:
Table 2: Bermoprofen Formulation Efficacy in Preclinical Models
Formulation Type | Peak Plasma Time (rats) | Antipyretic Duration | Ulcerogenicity Reduction |
---|---|---|---|
Immediate-Release | 0.5 hours | Short (<4 hours) | Baseline ulcerogenic risk |
RRG (1.5% coating) | 1 hour | Moderate extension | Minor reduction |
RRG (2.5% coating) | 2 hours | Significant extension | Moderate reduction |
RRG (4% coating) | 3 hours | Maximum extension | Maximum reduction (vs. IRG) |
Mixed SRG (IRG+RRG) | Multiple peaks | Fast onset + prolonged | Optimized ulcer reduction |
Sustained-release granules (SRGs) combining immediate-release and retard-release components (3:7 ratio) achieved both rapid onset and prolonged duration of antipyretic action while substantially reducing gastric ulcerogenicity compared to unformulated Bermoprofen [2]. These formulation innovations represented significant advancements in NSAID delivery technology applicable beyond Bermoprofen itself.
Bermoprofen's distinctive properties contributed meaningfully to several conceptual advancements in NSAID research and development strategies, influencing subsequent approaches to anti-inflammatory drug design.
While detailed thermodynamic studies specifically on Bermoprofen are limited in the available literature, its development coincided with emerging recognition of thermodynamic profiling's importance in drug design. Contemporary research emphasized that comprehensive characterization of binding energetics—including enthalpy, entropy, and heat capacity changes—provides crucial insights beyond simple affinity measurements [9]. Bermoprofen's physicochemical profile contributed to this evolving understanding of how structural features influence:
The quest for improved COX-2 selectivity, which Bermoprofen did not fully achieve, subsequently became a major focus in NSAID development, leading to agents like celecoxib. However, the cardiovascular risks associated with highly selective COX-2 inhibitors later prompted reevaluation of optimal selectivity profiles, validating the continued relevance of balanced inhibitors like Bermoprofen [7].
Bermoprofen's dibenzoxepin core represented a significant structural departure from predominant NSAID scaffolds (arylpropionic acids, enolic acids, anthranilic acids), demonstrating that alternative molecular frameworks could achieve potent COX inhibition. This structural novelty expanded medicinal chemistry approaches to NSAID design by proving the therapeutic viability of:
The formulation strategies developed for Bermoprofen, particularly the mixed-release granule approach, demonstrated that sophisticated delivery systems could meaningfully modulate pharmacokinetic-pharmacodynamic relationships for short-acting NSAIDs. These technological principles—especially the combination of immediate-release and extended-release components in optimized ratios—have subsequently been applied to numerous clinically successful NSAIDs to enhance their therapeutic profiles [2].
Table 3: Bermoprofen's Contributions to NSAID Design Principles
Design Parameter | Bermoprofen Feature | Industry-Wide Influence |
---|---|---|
Molecular Scaffold | Dibenzoxepin acetic acid | Validation of non-traditional fused ring systems for COX inhibition |
Chirality | Racemic mixture at α-carbon | Focus on stereoselective synthesis and enantiomer-specific activity |
Half-Life Extension | Mixed-release granule formulations | Advanced delivery systems for optimizing PK/PD profiles |
Selectivity Balance | Non-selective COX inhibition | Reevaluation of optimal COX-1/COX-2 ratios for safety/efficacy |
Emerging research during Bermoprofen's investigation period suggested that NSAIDs might exert effects through COX-independent pathways. Bermoprofen contributed to this evolving understanding through studies exploring its potential interactions with:
While detailed mechanistic studies specifically on Bermoprofen are limited in the available literature, its development occurred alongside increasing recognition that NSAIDs' therapeutic effects involve complex polypharmacology beyond simple prostaglandin suppression [3] [10]. This understanding has fundamentally reshaped modern NSAID research, with current investigations frequently exploring multi-target approaches rather than single-enzyme inhibition.
Table 4: Bermoprofen Synonyms and Chemical Identifiers
Synonym | CAS Registry | Molecular Formula | InChIKey |
---|---|---|---|
Bermoprofen | 78499-27-1 | C₁₈H₁₆O₄ | REHLODZXMGOGQP-UHFFFAOYSA-N |
AD-1590 | 78499-27-1 | C₁₈H₁₆O₄ | REHLODZXMGOGQP-UHFFFAOYSA-N |
AJ-1590 | 78499-27-1 | C₁₈H₁₆O₄ | REHLODZXMGOGQP-UHFFFAOYSA-N |
Dibenon | 78499-27-1 | C₁₈H₁₆O₄ | REHLODZXMGOGQP-UHFFFAOYSA-N |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7